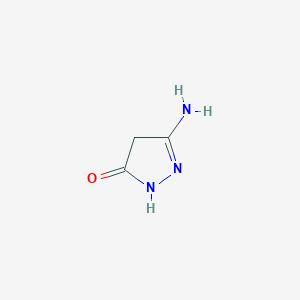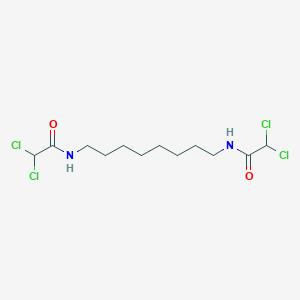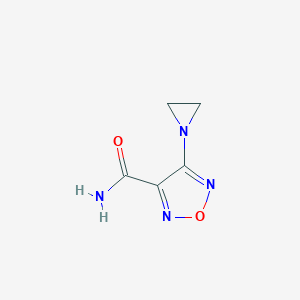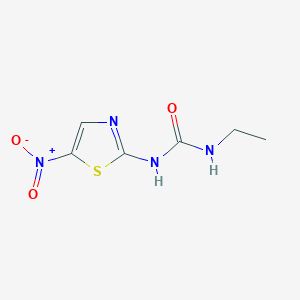
N,1-dimethylpiperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethylpiperidine-2-carboxamide, also known as DMPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPC is a derivative of piperidine and belongs to the class of amide compounds.
Mecanismo De Acción
The mechanism of action of N,1-dimethylpiperidine-2-carboxamide is not yet fully understood, but it is believed to act on various cellular pathways, including the regulation of ion channels and the modulation of neurotransmitter release. N,1-dimethylpiperidine-2-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Efectos Bioquímicos Y Fisiológicos
N,1-dimethylpiperidine-2-carboxamide has been shown to have various biochemical and physiological effects in animal models. N,1-dimethylpiperidine-2-carboxamide has been shown to reduce oxidative stress and inflammation, both of which are implicated in various diseases, including neurodegenerative diseases and cancer. N,1-dimethylpiperidine-2-carboxamide has also been shown to enhance mitochondrial function, which is crucial for cellular energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,1-dimethylpiperidine-2-carboxamide has several advantages for lab experiments, including its high yield and purity, as well as its relatively low toxicity. However, N,1-dimethylpiperidine-2-carboxamide is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Furthermore, N,1-dimethylpiperidine-2-carboxamide is a relatively expensive compound, which may limit its use in some experiments.
Direcciones Futuras
For N,1-dimethylpiperidine-2-carboxamide research include exploring its potential therapeutic applications in various diseases and developing N,1-dimethylpiperidine-2-carboxamide-based drug delivery systems.
Métodos De Síntesis
N,1-dimethylpiperidine-2-carboxamide can be synthesized using various methods, including the reaction of piperidine with dimethylcarbamoyl chloride, or the reaction of piperidine with dimethylamine followed by reaction with phosgene. The yield of N,1-dimethylpiperidine-2-carboxamide synthesis is relatively high, and the purity can be enhanced through recrystallization.
Aplicaciones Científicas De Investigación
N,1-dimethylpiperidine-2-carboxamide has been widely studied for its potential therapeutic applications in various fields of medicine, including neuroscience, cancer treatment, and drug addiction. N,1-dimethylpiperidine-2-carboxamide has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. In cancer treatment, N,1-dimethylpiperidine-2-carboxamide has been used as a delivery vehicle for anti-cancer drugs, enhancing their efficacy and reducing their toxicity. N,1-dimethylpiperidine-2-carboxamide has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Propiedades
Número CAS |
152633-86-8 |
|---|---|
Nombre del producto |
N,1-dimethylpiperidine-2-carboxamide |
Fórmula molecular |
C8H16N2O |
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
N,1-dimethylpiperidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-9-8(11)7-5-3-4-6-10(7)2/h7H,3-6H2,1-2H3,(H,9,11) |
Clave InChI |
YBSXMBIVTXNFGO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1CCCCN1C |
SMILES canónico |
CNC(=O)C1CCCCN1C |
Sinónimos |
2-Piperidinecarboxamide,N,1-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)



